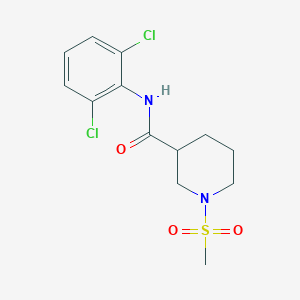![molecular formula C15H15Cl2N3O2S B4366964 N-(2,6-dichlorophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4366964.png)
N-(2,6-dichlorophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide
Overview
Description
N-(2,6-dichlorophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide, commonly known as DPA, is a chemical compound that has shown potential in various scientific research applications. DPA is a thioacetamide derivative that is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of DPA is not fully understood. However, studies have suggested that DPA may exert its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. Additionally, DPA may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of the immune response. Furthermore, DPA may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that DPA may have various biochemical and physiological effects. DPA has been shown to inhibit the growth of various fungal strains by disrupting the synthesis of ergosterol. Additionally, DPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, DPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
DPA has several advantages for lab experiments, including its high potency and selectivity. Additionally, DPA is relatively easy to synthesize, making it readily available for research purposes. However, DPA has several limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on DPA. One potential direction is to further investigate the mechanism of action of DPA, particularly its role in inhibiting the synthesis of ergosterol and activating the caspase pathway. Additionally, further studies are needed to determine the potential toxicity of DPA and its effects on non-target organisms. Furthermore, DPA may have potential applications in other fields, such as agriculture and environmental science, which warrant further investigation.
Scientific Research Applications
DPA has been studied for its potential use in various scientific research applications, including its role as an antifungal agent, anti-inflammatory agent, and anticancer agent. Studies have shown that DPA has antifungal activity against various fungal strains, including Candida albicans. Additionally, DPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, DPA has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S/c1-2-8-22-13-6-7-18-15(20-13)23-9-12(21)19-14-10(16)4-3-5-11(14)17/h3-7H,2,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMGKXDUPAVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4366892.png)
![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4366897.png)
![4-fluoro-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4366903.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B4366916.png)
![4-fluoro-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366918.png)
![1-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4366924.png)

![2-{1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366942.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4366955.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4366962.png)
![ethyl [(4-propoxy-2-pyrimidinyl)thio]acetate](/img/structure/B4366977.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone](/img/structure/B4366981.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366987.png)
![diethyl 5-[({[4-(2-furyl)-2-pyrimidinyl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4366990.png)